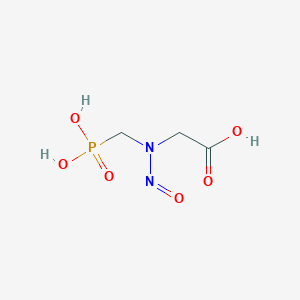

N-Nitroso-N-(phosphonomethyl)glycine

説明

Synthesis Analysis

Glyphosate is synthesized from N-phosphonomethyliminodiacetic acid through catalytic oxidation, with hydrogen peroxide as the oxidant. This method has advantages such as simplicity in post-treatment and high yield. Optimal conditions involve the use of FeSO4 and A as catalysts, achieving an overall yield of 86.3% with 93% purity (Ding, 2009).

Molecular Structure Analysis

The molecular structure of glyphosate has been analyzed through various techniques, revealing it to crystallize in a monoclinic space group with specific dimensional parameters. The crystal structure analysis has shown that while bond lengths and angles remain practically identical in different crystalline forms, the molecule's backbone conformation differs significantly (Krawczyk & Bartczak, 1993).

Chemical Reactions and Properties

Glyphosate undergoes various chemical reactions, including interaction with di- and trimethylplatinum(IV) complexes, illustrating its ability to form stable complexes with metals. These reactions provide insights into glyphosate's chemical properties and its interaction mechanisms at the molecular level (Appleton et al., 1994).

Physical Properties Analysis

The physical properties of glyphosate, including its stability and solubility in water, are crucial for its effectiveness as a herbicide. Studies have developed methods for determining glyphosate and its major metabolite, (aminomethyl)phosphonic acid, in groundwater and soil, highlighting the compound's environmental persistence and mobility (Börjesson & Torstensson, 2000).

Chemical Properties Analysis

Glyphosate's chemical properties, including its interaction with enzymes and inhibition of the shikimic acid pathway, are well-documented. It inhibits enzymes critical for aromatic amino acid biosynthesis in bacteria, demonstrating its mode of action as a herbicide (Roisch & Lingens, 1980). Furthermore, copper(II) complexes of glyphosate have been studied, providing insight into its metal-binding capabilities and stability in aqueous solutions (Daniele et al., 1997).

科学的研究の応用

Environmental Chemistry

- Summary of the Application : “N-Nitroso-N-(phosphonomethyl)glycine”, also known as Glyphosate, is used in the detection and quantification of environmental pollutants . It’s considered toxicologically harmful and presents potential association with human carcinogenesis and other chronic diseases .

- Methods of Application : An old method detected Glyphosate in natural water by nitrosation, converting Glyphosate into N-nitroso-N-(phosphonomethyl) glycine after derivatization with sodium nitrite, followed by detection with differential pulse polarography .

- Results or Outcomes : This derivative showed a sensitive cathodic peak at − 0.81 V .

Agriculture

- Summary of the Application : Glyphosate [N- (phosphonomethyl) glycine] (GPS) is currently the most commonly applied herbicide worldwide . It’s used for weed control in agriculture .

- Methods of Application : Glyphosate is applied post-emergence, nonselective, and synthetic universal herbicide .

- Results or Outcomes : The widespread use of glyphosate has led to the investigation of its relationship with the soil ecosystem, which is critical for its valid application and environmental safety evaluation .

Synthesis Methods

- Specific Scientific Field : Chemical Engineering

- Summary of the Application : Glyphosate is synthesized through various methods, including industrial syntheses from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA), and promising “atom-efficient” methods (dealkylation of N-substituted glyphosates) .

- Methods of Application : The synthesis of glyphosate includes those using catalysts and environmentally friendly oxidants .

- Results or Outcomes : The choice of the synthesis procedure often depends on the quality of the glyphosate product and the norms of waste generation and energy consumption per unit of finished product .

Detection Methods

- Specific Scientific Field : Environmental Chemistry

- Summary of the Application : Glyphosate detection is a challenge due to its metal-chelating properties, the interference of organic compounds in the environment, and similarity with its by-products .

- Methods of Application : Various technologies are available for detection and quantification of glyphosate, including those that require high-end equipment and resources in low throughput .

- Results or Outcomes : Most of the technologies are not adequate for real-time field tests, which may explain the lack of studies on occupational health associated with the chemical hazard .

Inhibition of Amino Acid Biosynthesis

- Specific Scientific Field : Biochemistry

- Summary of the Application : Glyphosate inhibits an enzyme involved in the synthesis of tryptophan, phenylalanine, and tyrosine, amino acids that are essential building blocks of proteins .

- Methods of Application : Glyphosate is absorbed through the leaves and foliage of growing plants .

- Results or Outcomes : Animals lacking the plant biosynthetic pathway must take these amino acids in through their diet. Thus, glyphosate does not have the same toxic effect on animals .

Environmental Safety Evaluation

- Specific Scientific Field : Environmental Science

- Summary of the Application : Given the widespread use of glyphosate, the investigation of the relationship between glyphosate and soil ecosystem is critical and has great significance for its valid application and environmental safety evaluation .

- Methods of Application : The application involves the use of glyphosate in various environments and the subsequent monitoring and analysis of its impact on the soil ecosystem .

- Results or Outcomes : The outcomes of these studies are crucial for understanding the environmental impact of glyphosate and for making informed decisions about its use .

Safety And Hazards

特性

IUPAC Name |

2-[nitroso(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205066 | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N-(phosphonomethyl)glycine | |

CAS RN |

56516-72-4 | |

| Record name | N-Nitrosoglyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

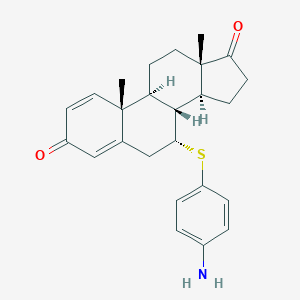

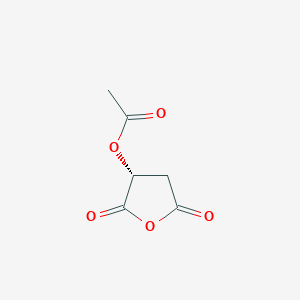

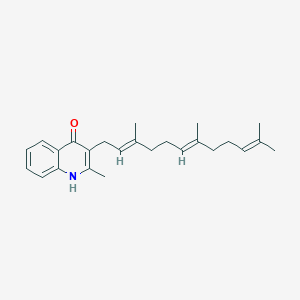

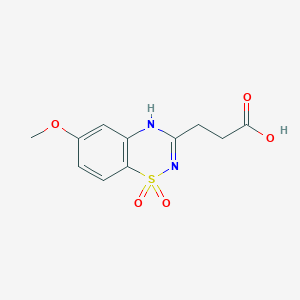

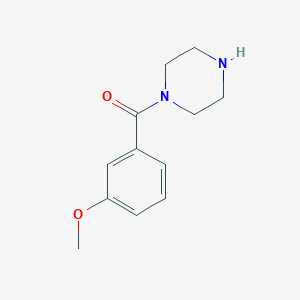

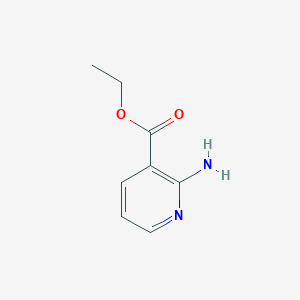

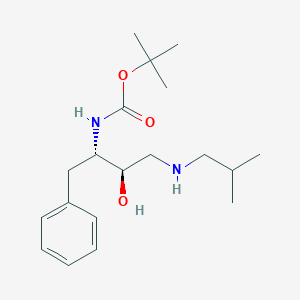

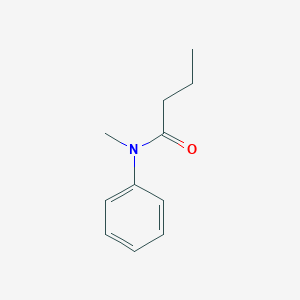

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)